molecular formula C11H15NO3 B13668491 Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate

Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate

Cat. No.: B13668491
M. Wt: 209.24 g/mol
InChI Key: QYHJAZRMELDKOH-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate is an ester derivative featuring a hydroxyl group at the β-position of the propanoate backbone and a 6-methylpyridin-2-yl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems and bioactive molecules. The hydroxyl group at C3 enables further functionalization, such as acetylation or sulfonylation, while the pyridine ring contributes to electronic modulation and hydrogen-bonding interactions.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate

InChI

InChI=1S/C11H15NO3/c1-3-15-11(14)7-10(13)9-6-4-5-8(2)12-9/h4-6,10,13H,3,7H2,1-2H3

InChI Key

QYHJAZRMELDKOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC(=N1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate typically involves the reaction of 6-methylpyridine with ethyl 3-bromopropanoate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Transesterification Reactions

The ethyl ester group undergoes transesterification under acidic or nucleophilic conditions. For example, partial in situ transesterification with methanol-d₄ during recrystallization produces the d₃-methyl ester derivative. This reaction is critical for isotopic labeling studies:

Reaction Conditions Yield/Conversion Catalyst/Solvent Reference
Methanol-d₄, room temperature12% substitutionNone (kinetically driven)

This process retains the hydroxy-pyridyl backbone while modifying the ester group, demonstrating versatility in functional group interchange.

Ester Hydrolysis

The compound can undergo hydrolysis to form the corresponding carboxylic acid. Acidic or basic conditions yield distinct products:

  • Acidic Hydrolysis : Produces 3-hydroxy-3-(6-methylpyridin-2-yl)propanoic acid.

  • Basic Hydrolysis (Saponification) : Generates the sodium or potassium salt of the acid.

Experimental data for analogous compounds (e.g., ethyl 3-(pyridin-2-yl)propanoate) show hydrolysis rates depend on pH and temperature, with complete conversion achieved under reflux with 2 M HCl or NaOH .

Electrochemical Functionalization

Electroreductive methods enable C–H functionalization. In a related system, constant current electrolysis (20 mA, 4 hours) facilitated the 4-pyridylation of ethyl 3-hydroxy-3-phenylpropanoate, achieving 50% conversion . Applied to Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate, this approach could introduce substituents at the β-position of the pyridine ring.

Participation in Cycloaddition and Heterocycle Formation

The hydroxy and ester groups allow participation in cyclization reactions. For instance, in Hantzsch thiazole synthesis, analogous esters react with thioureas under reflux to form thiazole derivatives:

Reactant Conditions Product Yield
1-(4-methylpyridin-2-yl)thioureaEthanol, reflux, 16hEthyl 2-[(4-methylpyridin-2-yl)amino]thiazole19%

This demonstrates potential for generating bioactive heterocycles .

Chalcogen and Hydrogen Bonding Interactions

Structural studies reveal intramolecular N⋯S chalcogen bonding and intermolecular N–H⋯N hydrogen bonds, which stabilize crystal packing and influence reactivity. These interactions enhance molecular recognition in catalytic systems .

Comparative Reactivity of Structural Analogs

Key differences in reactivity between this compound and its analogs are summarized below:

Compound Reactivity Highlight Unique Feature
Ethyl 3-hydroxy-3-(4-methyl-3-pyridyl)propanoateFaster transesterification due to steric effectsMethyl at 4-position on pyridine
Ethyl 3-(pyridin-2-yl)propanoateHigher hydrolysis rates under basic conditionsLacks hydroxyl group
Ethyl 2-amino-4-(pyridin-2-yloxy)butanoateForms stable Schiff bases with aldehydesAmino instead of hydroxy group

Scientific Research Applications

Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate is an organic compound with a molecular formula of C11H15NO3C_{11}H_{15}NO_3 and a molecular weight of 209.24 g/mol. It is classified as an ester and features a hydroxy group and a pyridyl group attached to a propanoate backbone. The compound's structure includes a propanoate group bonded to a hydroxy group and a 6-methylpyridine moiety, influencing its reactivity and biological activity.

Scientific Research Applications

This compound serves as a building block in synthesizing more complex organic molecules. Research has focused on its interactions with enzymes and receptors, which are critical for understanding its biological effects. Studies suggest that the compound's structural features enhance its binding affinity to target molecules, potentially leading to significant biological outcomes. The specific positioning of the methyl group on the pyridyl ring distinguishes it, influencing its chemical reactivity and biological activity compared to its analogs. This feature may confer distinct properties advantageous for certain applications, making it a subject of interest in both synthetic chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the hydroxy and pyridyl groups facilitates binding to these targets, influencing various biological pathways. This compound has been studied for its potential roles in enzyme interactions and metabolic processes, although specific therapeutic applications are still under investigation.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Ester and Pyridine Moieties

  • Ethyl 3-acetoxy-2-methylene-3-(2-pyridyl)propanoate (154) : This analogue replaces the hydroxyl group with an acetoxy moiety and introduces a methylene group at C2. The 2-pyridyl substituent (vs. Spectroscopic data (δ 2.11 ppm for CH3CO, IR peaks at 1745 and 1720 cm⁻¹) confirm ester and acetyl functionalities. The compound exists as a yellow oil, indicating lower crystallinity compared to hydroxylated derivatives.
  • The thietan-3-yloxy substituent introduces sulfur-based electronics, which may improve metabolic stability in pharmaceutical contexts.

Impact of Substituent Modifications on Physicochemical Properties

  • Hydroxyl vs. Acetoxy Groups: The hydroxyl group in Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate enhances hydrogen-bonding capacity, increasing solubility in polar solvents. In contrast, the acetoxy derivative exhibits higher lipophilicity, favoring organic-phase reactions.

Compounds with Additional Functional Groups

  • Ethyl 3,3,3-trifluoro-2-[(6-methyl-2-pyridyl)amino]-2-[(3-pyridylcarbonyl)amino]propanoate : This derivative incorporates trifluoromethyl and dual amino groups, significantly enhancing metabolic resistance and lipophilicity.
  • Methyl 3-(5-aminopyridin-2-yl)-2-(di(tert-butoxycarbonyl)amino)propanoate (9) : The Boc-protected amino groups and 5-aminopyridin-2-yl substituent suggest utility in peptide-like syntheses, where deprotection steps are critical. The methyl ester (vs. ethyl) may accelerate hydrolysis under basic conditions.

Data Tables Summarizing Key Characteristics

Table 1: Structural and Physicochemical Comparison

Compound Name Structural Features Physical State Key Spectral Data Reactivity/Synthetic Applications
This compound Hydroxyl, 6-MePyridin-2-yl Not reported Not available Intermediate for heterocycles, acetylation precursor
Ethyl 3-acetoxy-2-methylene-3-(2-pyridyl)propanoate Acetoxy, methylene, 2-Pyridyl Yellow oil δ 1.17 (t, CH2CH3), 1745/1720 cm⁻¹ Acetylation product, Michael acceptor
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy, pyrimidine-thioether Not reported Not available Heterocyclic synthesis, potential antimicrobial agent
Ethyl 3,3,3-trifluoro-2-[(6-methyl-2-pyridyl)amino]-2-[(3-pyridylcarbonyl)amino]propanoate Trifluoro, dual amino groups Not reported Not available High lipophilicity, bioactive molecule candidate

Biological Activity

Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate is an organic compound classified as an ester, characterized by its unique structural features that include a hydroxy group and a pyridyl moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in enzyme interactions and metabolic processes. Below, we explore its biological activity, mechanisms, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO3, with a molecular weight of 209.24 g/mol. Its structure is defined by the following components:

  • Propanoate Backbone : Provides the ester functionality.
  • Hydroxy Group : Enhances solubility and reactivity.
  • 6-Methylpyridine Moiety : Influences binding affinity to biological targets.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of both hydroxy and pyridyl groups facilitates binding to these targets, influencing various biological pathways. Research indicates that this compound may exhibit:

  • Enzyme Inhibition : Potential to inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : Interaction with receptors could influence signaling pathways.

The mechanism by which this compound exerts its biological effects involves:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with amino acid residues in enzyme active sites, thereby inhibiting their activity.
  • π-π Interactions : The pyridine ring can participate in π-π interactions with aromatic residues, stabilizing the enzyme-inhibitor complex.

Research Findings

Recent studies have focused on the biological implications of this compound:

Enzyme Interactions

Research has demonstrated that this compound can interact with various enzymes involved in metabolic pathways. For instance, it has been explored for its potential role in inhibiting N-myristoyltransferase (NMT), an enzyme critical for the survival of certain parasites like Trypanosoma brucei .

Case Studies

  • Retinal Protection : A study evaluated the retinoprotective effects of related compounds in a rat model of retinal ischemia-reperfusion injury. The results indicated significant improvements in retinal microcirculation and electroretinography parameters, suggesting potential therapeutic benefits for retinal diseases .
  • Cytotoxicity Studies : Investigations into related pyridine derivatives have shown varying degrees of cytotoxicity against cancer cell lines, indicating a possible anticancer role for compounds within this structural class .

Comparative Table of Biological Activities

Compound NameBiological ActivityStudy Reference
This compoundEnzyme inhibition
2-Ethyl-3-hydroxy-6-methylpyridine nicotinateRetinoprotective effects
Piperidine derivativesAnticancer activity

Q & A

Q. What are the common synthetic routes for Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate?

Methodological Answer:

  • Chemical Synthesis : A typical route involves the Claisen condensation of ethyl acetate with 6-methylpicolinaldehyde, followed by selective reduction of the intermediate β-keto ester. Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) can be used for reduction .
  • Biocatalytic Reduction : Stereoselective synthesis of the 3-hydroxy group can be achieved using short-chain dehydrogenases (e.g., from Exiguobacterium sp. F42), which reduce ethyl 3-oxo-3-(6-methylpyridin-2-yl)propanoate to the (S)-enantiomer with high enantiomeric excess (e.e.) .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming the ester and pyridine moieties. HSQC NMR can resolve cross-signals between the hydroxyl group and adjacent carbons, as demonstrated in lignin monomer analysis .
  • Mass Spectrometry (GC-MS/LC-MS) : GC-FID/MS is effective for quantifying purity and identifying byproducts. Electron ionization (EI) at 70 eV provides fragmentation patterns for structural confirmation .
  • X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction using SHELXL (via the SHELX suite) refines the structure, particularly for resolving stereochemistry at the 3-hydroxy position .

Q. What are the typical chemical reactions this ester undergoes?

Methodological Answer:

  • Oxidation : The 3-hydroxy group can be oxidized to a ketone using KMnO4 or CrO3, yielding ethyl 3-oxo-3-(6-methylpyridin-2-yl)propanoate .
  • Ester Hydrolysis : Acidic (HCl/H2O) or basic (NaOH/EtOH) hydrolysis converts the ester to the corresponding carboxylic acid.
  • Functionalization of the Pyridine Ring : Electrophilic aromatic substitution (e.g., nitration or halogenation) modifies the 6-methylpyridine moiety. Reaction conditions (e.g., HNO3/H2SO4 for nitration) must be optimized to avoid ester degradation .

Advanced Research Questions

Q. How can researchers achieve stereoselective synthesis of the compound’s 3-hydroxy group?

Methodological Answer:

  • Enzymatic Catalysis : Recombinant dehydrogenases (e.g., cloned from Exiguobacterium sp. F42) selectively reduce the β-keto ester precursor to the (S)-enantiomer. Reaction optimization includes pH control (7.0–8.5), cofactor regeneration (NADPH), and temperature (30–37°C) .
  • Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams in asymmetric aldol reactions can induce stereochemistry. Post-reaction cleavage (e.g., LiOH/H2O2) yields the desired enantiomer .

Q. What analytical approaches resolve contradictions in reported reaction mechanisms or catalytic efficiencies?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Deuterium labeling of the hydroxy group or pyridine ring clarifies rate-determining steps in reduction or oxidation pathways.
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition states and compare catalytic efficiencies of metal catalysts (e.g., Pd vs. Ni) in reductive stabilization .
  • In Situ Spectroscopy : ReactIR or Raman spectroscopy monitors intermediate formation during reactions, identifying discrepancies between proposed and actual mechanisms .

Q. How to design experiments to study the compound’s role in catalytic systems (e.g., lignin depolymerization)?

Methodological Answer:

  • Catalytic Screening : Test heterogeneous catalysts (e.g., Ru/C, PtO2) in solvolytic conditions (e.g., ethanol/water at 200°C) to assess monomer stabilization. GC-FID/MS quantifies yields of this compound and competing byproducts .
  • Mechanistic Probes : Isotopic labeling (<sup>13</sup>C at the ester carbonyl) tracks bond cleavage in lignin model compounds. HSQC NMR identifies β-O-4 or β-5 linkages preserved or disrupted during catalysis .
  • Operando Studies : Pair X-ray absorption spectroscopy (XAS) with catalytic testing to correlate metal oxidation states (e.g., Ru<sup>0</sup> vs. RuO2) with reductive activity .

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